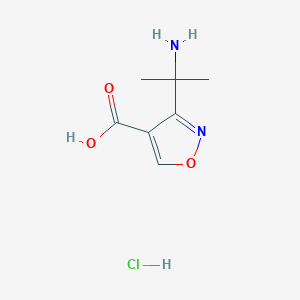

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride

Description

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring an isoxazole core substituted with a branched 2-aminopropan-2-yl group at the 3-position and a carboxylic acid moiety at the 4-position, formulated as a hydrochloride salt. The hydrochloride salt form likely enhances aqueous solubility, making it suitable for biological or pharmaceutical applications. Isoxazole derivatives are notable for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Properties

IUPAC Name |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-4(6(10)11)3-12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLIKJOQABBKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=C1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by transition metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted isoxazole derivatives.

Scientific Research Applications

Therapeutic Applications

Androgen Receptor Modulation

One of the primary applications of 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride is its role as a selective androgen receptor modulator (SARM). Research indicates that compounds with similar structures exhibit high affinity for androgen receptors, making them promising candidates for treating androgen-dependent conditions such as prostate cancer. These compounds can selectively inhibit or activate the androgen receptor, providing a targeted approach to therapy with potentially fewer side effects compared to traditional androgen therapies .

Cancer Treatment

The compound has shown efficacy in inhibiting the proliferation of prostate cancer cell lines. Studies have demonstrated that it possesses a favorable safety profile and low potential for drug-drug interactions, which are critical factors in developing new cancer therapies . Its ability to selectively modulate androgen receptors suggests that it could be beneficial in treating not only prostate cancer but also other AR-dependent conditions such as benign prostatic hyperplasia and castration-resistant prostate cancer .

Infectious Disease Research

Antitubercular Activity

Recent studies have explored the antitubercular properties of isoxazole derivatives, including those related to this compound. These compounds have been found to exhibit significant activity against Mycobacterium tuberculosis, showing low cytotoxicity towards eukaryotic cells while maintaining high selectivity toward mycobacterial strains. This selectivity is particularly important as it reduces the likelihood of developing resistant strains .

Mechanistic Studies

Structure-Activity Relationship (SAR) Investigations

Extensive SAR studies have been conducted to optimize the pharmacological properties of isoxazole derivatives. These investigations focus on modifying structural components to enhance biological activity while minimizing metabolic instability. For instance, modifications at specific positions on the isoxazole ring have been shown to influence both the binding affinity to target proteins and the overall metabolic stability of the compounds .

Case Studies and Experimental Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Androgen Receptor Modulation | High affinity for AR; effective in prostate cancer cell lines | Potential for targeted therapies with reduced side effects |

| Antitubercular Activity | Significant bactericidal activity against M. tuberculosis; low cytotoxicity | New avenues for tuberculosis treatment with reduced resistance risk |

| SAR Studies | Structural modifications improve potency and stability | Guide for future drug design efforts |

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic Acid

- Structure : Contains dual isoxazole rings with methyl substituents (3- and 5-positions) and a carboxylic acid group.

- Key Data :

- The dual methyl groups may improve lipophilicity but limit hydrogen-bonding capacity.

3-Amino-4-isothiazolecarboxylic Acid Hydrochloride Hydrate

- Structure: Features an isothiazole ring (sulfur-containing heterocycle) with amino and carboxylic acid groups.

- The hydrochloride hydrate form suggests higher hygroscopicity, which may influence storage conditions .

(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic Acid Hydrochloride

- Structure: A linear butenoic acid derivative with amino and aminoethoxy substituents.

- Key Data :

- Comparison : The absence of a heterocyclic core distinguishes it from the target compound. Its ethylene chain and ether linkage may enhance flexibility in molecular interactions.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (HCl Salt) | Purity (%) | Price (1g) |

|---|---|---|---|---|---|---|

| 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid | C₉H₈N₂O₄ | 208.17 | 167 | Not reported | 97 | ¥29,100 |

| (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid HCl | C₆H₁₂N₂O₃·HCl | 196.63 | Not reported | Water-soluble (BioReagent grade) | - | - |

| 3-Amino-4-isothiazolecarboxylic acid HCl hydrate | Not available | Not available | Not reported | Likely moderate | - | - |

- Key Observations: The target compound’s hydrochloride salt is expected to exhibit higher water solubility than non-ionic analogs like 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid.

Biological Activity

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The isoxazole ring and the carboxylic acid functional group are crucial for its inhibitory effects on specific enzymes, particularly those involved in bacterial metabolism.

Enzyme Inhibition

Research indicates that derivatives of isoxazole compounds can serve as competitive inhibitors for enzymes such as serine acetyltransferase (StSAT). For instance, certain substituted isoxazole derivatives have been shown to achieve IC50 values ranging from 2.6 μM to over 400 μM, indicating varying degrees of potency against enzyme activity . The presence of electron-withdrawing groups and specific substitutions on the isoxazole ring significantly influences their inhibitory efficacy.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have demonstrated that certain isoxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents.

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| Compound 5 | Staphylococcus aureus | 110 |

| Compound 18 | Escherichia coli | 2.6 |

| Compound 20 | Bacillus subtilis | 11 |

These findings highlight the importance of structural modifications in enhancing the antimicrobial potency of isoxazole derivatives .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human promyelocytic leukemia cell lines (HL-60). Compounds derived from isoxazole structures have shown varying degrees of cytotoxic effects, with some inducing apoptosis and cell cycle arrest. For example, compound (3) demonstrated a decrease in Bcl-2 expression, promoting apoptotic pathways, while compound (6) primarily affected cell cycle regulation .

Case Study: HL-60 Cell Line

In a detailed study involving HL-60 cells:

- Isoxazole (3) : Induced apoptosis by reducing Bcl-2 levels and increasing p21^WAF-1 levels.

- Isoxazole (6) : Primarily caused cell cycle arrest without significant changes in Bax levels.

These results suggest that the biological activity of these compounds may be mediated through different cellular pathways, emphasizing the need for further investigation into their mechanisms .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be enhanced through strategic modifications. The introduction of various substituents on the isoxazole ring has been shown to improve enzyme affinity and antibacterial activity. For instance, altering the carboxylic acid group to an ester has resulted in improved IC50 values for certain derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The synthesis typically involves cyclization of oxime intermediates with activated carbonyl compounds (e.g., ethylacetoacetate) under acidic conditions, followed by hydrolysis and subsequent conversion to the hydrochloride salt. Key steps include:

- Oxime preparation : Use hydroxylamine hydrochloride with ketones or aldehydes under reflux.

- Cyclization : Catalyze with anhydrous ZnCl₂ at 80–100°C to form the isoxazole ring .

- Hydrolysis : Employ NaOH or HCl to convert esters to carboxylic acids.

- Salt formation : React with HCl in ethanol to precipitate the hydrochloride salt.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isoxazole C-4 carboxylic acid at ~165 ppm) and amine proton environments (δ 1.5–2.0 ppm for geminal dimethyl groups) .

- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to assess purity (>95%) and detect hydrolytic degradation products .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the solubility challenges of this compound in aqueous buffers, and how can they be addressed for in vitro assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base. For low solubility:

- pH adjustment : Use phosphate-buffered saline (pH 7.4) with 1–5% DMSO as a co-solvent.

- Sonication : Apply 30-minute sonication at 40°C to disperse aggregates .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 2-aminopropan-2-yl group) impact bioactivity in SAR studies?

- Methodological Answer :

- Substituent design : Replace the geminal dimethyl group with cyclopropyl or trifluoromethyl groups to evaluate steric/electronic effects on target binding.

- Assay validation : Test derivatives in enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination via fluorescence polarization .

- Data interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .

Q. How should researchers resolve contradictions in reported biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Purity verification : Re-analyze batches via HPLC to rule out impurities (e.g., hydrolyzed byproducts) affecting activity .

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and consistent ATP concentrations (1–10 µM) .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability .

Q. What strategies are effective for stabilizing this compound in long-term storage for pharmacological studies?

- Methodological Answer :

- Lyophilization : Prepare 10 mM aliquots in water, lyophilize, and store at -80°C under argon to prevent hydrolysis.

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation via LC-MS .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved target selectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.